
Naphthalene-2-sulfonate
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Overview
Description
Naphthalene-2-sulfonate is a naphthalenemonosulfonate.
Scientific Research Applications
Industrial Applications
Naphthalene-2-sulfonate finds utility in several industrial sectors:
- Textile Industry : It serves as a dye intermediate and dispersant, enhancing the solubility and stability of dyes in aqueous solutions. This is crucial for achieving uniform coloration in textiles .
- Construction : Used as a water-reducing agent in concrete, it improves workability and strength. Its ability to disperse cement particles leads to better hydration and reduced water content in concrete mixtures .
- Pharmaceuticals : this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. Its properties facilitate drug formulation processes .
Environmental Impact and Toxicity
Despite its applications, this compound poses environmental concerns due to its non-biodegradable nature. Studies have shown that it can bioaccumulate in aquatic ecosystems, leading to toxicity in fish and other organisms. For instance, research indicated that exposure to 2-NS resulted in significant mortality rates in freshwater fish, highlighting its potential genotoxic effects .
Case Study 1: Textile Dyeing
A study conducted on the use of this compound as a dye dispersant demonstrated improved color yield and stability when incorporated into dye formulations. The results indicated a significant reduction in dye aggregation, leading to enhanced performance in textile applications .
Case Study 2: Concrete Applications
In a comparative analysis of concrete mixtures with and without this compound, it was found that the inclusion of this compound resulted in a 20% increase in compressive strength while reducing water usage by 15%. This showcases its effectiveness as a superplasticizer .
Summary Table of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Textile Industry | Dye dispersant | Improved solubility and color yield |
Construction | Water-reducing agent | Enhanced strength and workability |
Pharmaceuticals | Intermediate for drug synthesis | Facilitates formulation processes |
Environmental Impact | Bioaccumulation concern | Potential toxicity to aquatic life |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying naphthalene-2-sulfonate in biological samples?
The Bradford protein assay, though primarily used for protein quantification via dye-binding principles, can be adapted for sulfonated aromatic compounds like this compound by modifying buffer conditions to account for ionic interactions. UV-Vis spectrophotometry at 220–280 nm (aromatic π-π* transitions) or HPLC with fluorescence detection (ex: λex 270 nm, λem 320 nm) are more specific. Validation should include spike-recovery experiments in matrices such as plasma or microbial lysates .
Q. How can researchers synthesize this compound derivatives for structure-activity relationship studies?
A common route involves sulfonation of naphthalene using concentrated sulfuric acid at 160–180°C, followed by sodium salt precipitation. For regioselective synthesis, catalytic methods (e.g., FeCl3) or microwave-assisted reactions improve yield. Purity is confirmed via <sup>1</sup>H NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and elemental analysis .
Q. What are the primary health endpoints evaluated in toxicological studies of this compound?
Systemic effects include hepatic, renal, and respiratory outcomes, with dose-response metrics like NOAEL/LOAEL. Studies prioritize histopathology, serum biomarkers (e.g., ALT for hepatotoxicity), and oxidative stress markers (e.g., glutathione depletion). Rodent models typically use oral gavage or inhalation routes, with exposure durations ≥90 days .
Advanced Research Questions
Q. How should conflicting data on this compound genotoxicity be resolved?
Apply a tiered risk-of-bias (RoB) framework:
- Step 1: Assess randomization, blinding, and outcome reporting in animal studies (Table C-7) .
- Step 2: Compare in vitro (Ames test, comet assay) and in vivo (micronucleus assay) results.
- Step 3: Evaluate metabolic activation (e.g., S9 fraction) relevance to human pathways. Discrepancies often arise from interspecies metabolic differences (e.g., CYP2F2 in mice vs. CYP2A13 in humans) .
Q. What experimental designs are optimal for studying this compound biodegradation in environmental systems?
Use Sphingomonas xenophaga BN6 as a model organism in batch reactors with defined media. Monitor degradation via LC-MS for intermediate identification (e.g., 1,2-dihydroxynaphthalene) and qPCR for nah gene expression. Redox mediators (e.g., anthraquinone-2-sulfonate) enhance electron transfer efficiency .
Q. How can computational models predict this compound interactions with biomolecules?
Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying sulfonate group reactivity. Molecular docking (AutoDock Vina) into albumin or cytochrome P450 active sites predicts binding affinities (ΔG). Validate with SPR or ITC .
Q. Methodological Guidance
Q. What criteria should guide inclusion of studies in a systematic review of this compound toxicity?
Use the inclusion matrix from Table B-1:
- Species: Human, rodent (rat/mouse), in vitro models.
- Routes: Oral (gavage), inhalation (aerosol), dermal.
- Outcomes: Hepatic/renal histopathology, oxidative stress, genotoxicity. Exclude studies with inadequate controls or non-standardized dosing .
Q. How can researchers address data gaps in environmental fate studies of this compound?
Deploy fugacity models (e.g., EQC Level III) to estimate partitioning coefficients (log Kow = 1.2–2.1). Field studies should measure soil-water distribution (Kd) and biodegradation half-life (t1/2) under varying redox conditions .
Q. Data Analysis & Interpretation
Q. What statistical approaches are robust for dose-response modeling of this compound toxicity?
Apply benchmark dose (BMD) modeling with PROAST or EPA BMDS. For non-monotonic responses, use fractional polynomial or Hill equation models. Confounders (e.g., body weight trends) require covariate adjustment .
Q. How should researchers validate novel biomarkers of this compound exposure?
Combine untargeted metabolomics (LC-HRMS) with ROC curve analysis to identify candidate biomarkers (e.g., sulfonated adducts of glutathione). Cross-validate in independent cohorts using ELISA or MRM-MS .
Properties
CAS No. |
16023-36-2 |
---|---|
Molecular Formula |
C10H7O3S- |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1 |
InChI Key |
KVBGVZZKJNLNJU-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |
Synonyms |
2-naphthalenesulfonate 2-naphthalenesulfonic acid beta-naphthalenesulfonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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